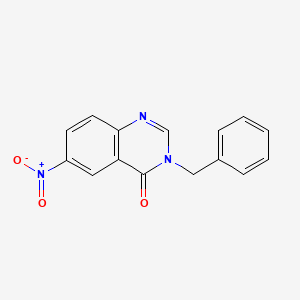

3-benzyl-6-nitroquinazolin-4(3H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-benzyl-6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a benzyl group at the third position and a nitro group at the sixth position of the quinazolinone ring imparts unique chemical and biological properties to this compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-nitroquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and benzyl bromide.

Formation of Quinazolinone Core: The 2-aminobenzamide undergoes cyclization with formic acid to form the quinazolinone core.

Nitration: The quinazolinone core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the sixth position.

Benzylation: Finally, the nitrated quinazolinone is reacted with benzyl bromide in the presence of a base such as potassium carbonate to introduce the benzyl group at the third position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

化学反应分析

Nitro Group Reduction to Amino Derivatives

The nitro group undergoes catalytic hydrogenation or chemical reduction to form the corresponding amino derivative, 3-benzyl-6-aminoquinazolin-4(3H)-one. This reaction enhances reactivity for subsequent functionalization:

| Reducing Agent | Catalyst/Solvent | Temperature/Time | Yield | Reference |

|---|---|---|---|---|

| Ammonium formate | Pd/C, AcOH | Reflux, 30 min | 57–68% | |

| SnCl₂·2H₂O | Ethyl acetate | Reflux, 8 h | 83% |

The amino derivative serves as a precursor for synthesizing kinase inhibitors, with demonstrated activity against JAK3 and Haspin kinases .

Thiazole-Fused Heterocycle Formation

The aminoquinazolinone intermediate reacts with Appel salt (CCl₄/PPh₃) to form thiazole-fused quinazolinones, a class of compounds with enhanced bioactivity:

| Reactants | Conditions | Product Yield | Biological Activity |

|---|---|---|---|

| 3-Benzyl-6-aminoquinazolinone + Appel salt | Pyridine, RT, 2 h | 86% | Moderate JAK3 inhibition |

This method enables the construction of complex polyheterocyclic systems in a single step .

Nucleophilic Substitution at the 2-Position

The methylthio group (if present in analogues) participates in nucleophilic displacement reactions. For example, reaction with 4-methyl-4H-1,2,4-triazole-3-thiol yields triazole-substituted derivatives:

| Substrate | Nucleophile | Conditions | Yield |

|---|---|---|---|

| 2-Chloro-N-(quinazolin-3-yl)acetamide | 4-Methyl-4H-1,2,4-triazole-3-thiol | K₂CO₃, acetone, reflux | 60% |

While direct data for 3-benzyl-6-nitroquinazolin-4(3H)-one is limited, analogous reactions suggest similar reactivity at the 2-position .

Multi-Component Reactions (MCRs)

The compound participates in MCRs to generate structurally diverse libraries. For instance, microwave-assisted reactions with DMF-DMA and benzylamine yield intermediates for kinase inhibitor development:

| Components | Conditions | Yield |

|---|---|---|

| 3-Nitroanthranilic acid + DMF-DMA + benzylamine | Microwave, 118°C, 30 min | 58–68% |

Comparative Reactivity with Analogues

The benzyl and nitro groups influence reactivity compared to simpler quinazolinones:

| Compound | Key Reactivity Differences |

|---|---|

| This compound | Nitro reduction > unsubstituted quinazolinones |

| 6-Aminoquinazolin-4(3H)-one | Higher electrophilicity at C2 due to amino group |

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 3-benzyl-6-nitroquinazolin-4(3H)-one exhibits significant anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines, including glioblastoma and melanoma. Specifically, studies have shown that this compound can induce cell death through mechanisms involving apoptosis and cell cycle arrest. The compound's effectiveness as a photosensitizer in photodynamic therapy has also been highlighted, where it demonstrates photodestructive effects when combined with UVA irradiation on cancer cells .

2. Antimicrobial Properties

In addition to its anticancer applications, this compound has shown promising antimicrobial activity. Its structural characteristics allow it to interact with bacterial targets, potentially leading to the development of new antibiotics. The compound's ability to combat bacterial resistance is particularly noteworthy in the context of increasing antibiotic resistance globally .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, often involving readily available precursors. Techniques such as microwave-assisted synthesis have been employed to enhance yield and purity. The compound can undergo further chemical modifications to improve its biological activity and selectivity against specific targets, making it a versatile intermediate in pharmaceutical research.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyl and nitro groups | Antitumor activity |

| 2-methylthioquinazolin-4(3H)-one | Lacks benzyl and nitro groups | Antimicrobial properties |

| 6-aminoquinazolin-4(3H)-one | Lacks nitro and methylthio groups | Inhibits receptor tyrosine kinases |

| 4-methylthioquinazoline | Contains thioether but lacks benzyl | Potential anti-inflammatory effects |

The presence of both the benzyl and nitro groups in this compound distinguishes it from these similar compounds, potentially enhancing its solubility and biological activity compared to others lacking these substituents.

作用机制

The mechanism of action of 3-benzyl-6-nitroquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

相似化合物的比较

Similar Compounds

3-benzyl-4(3H)-quinazolinone: Lacks the nitro group at the sixth position.

6-nitroquinazolin-4(3H)-one: Lacks the benzyl group at the third position.

3-phenyl-6-nitroquinazolin-4(3H)-one: Has a phenyl group instead of a benzyl group at the third position.

Uniqueness

3-benzyl-6-nitroquinazolin-4(3H)-one is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and provides opportunities for further chemical modifications.

生物活性

3-Benzyl-6-nitroquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminobenzamide with benzyl halides under basic conditions. A notable method includes the use of oxidative coupling techniques, which yield high purity and efficiency. For instance, a study reported yields up to 84% when employing oxygen as a green oxidant in the presence of a base such as t-BuONa at elevated temperatures .

2.1 Antihypertensive Effects

Research has demonstrated that derivatives of 3-benzylquinazolin-4(3H)-one exhibit significant vasodilative effects. In a study involving isolated rat mesenteric arterial rings, compounds derived from this class showed potent vasodilation, effectively competing against contractions induced by phenylephrine. Specifically, compounds identified as 2a and 2c were further evaluated for their antihypertensive properties in spontaneously hypertensive rats (SHR), leading to notable reductions in both diastolic and systolic blood pressure .

2.2 Antiproliferative Activity

The antiproliferative properties of this compound have also been investigated. In vitro studies indicated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, although detailed pathways are still under investigation .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at the benzyl position or the nitro group can significantly influence potency and selectivity against specific biological targets. For example, variations in substituents on the quinazoline ring have been correlated with enhanced vasodilatory effects and improved antihypertensive activity .

| Compound | Structure | Biological Activity | Reference |

|---|---|---|---|

| 2a | Structure | Potent vasodilator | |

| 2c | Structure | Antihypertensive agent | |

| 6 | Structure | Antiproliferative |

The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors involved in vascular regulation and enzymes critical for cell proliferation. The compound may function as an antagonist or agonist, modulating signaling pathways that lead to vasodilation or inhibition of tumor growth .

5. Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : A study on SHR demonstrated that oral administration of compound 2c at a dosage of 4 mg/kg resulted in significant antihypertensive effects lasting up to six hours post-administration .

- Case Study 2 : In vitro assays showed that treatment with various derivatives led to a dose-dependent reduction in cell viability across multiple cancer cell lines, suggesting potential for further development as an anticancer agent .

属性

IUPAC Name |

3-benzyl-6-nitroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-15-13-8-12(18(20)21)6-7-14(13)16-10-17(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHKHIPXXJILFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。